molecular formula C23H31N3O3 B3419352 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid CAS No. 142223-40-3

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid

Cat. No.: B3419352
CAS No.: 142223-40-3
M. Wt: 397.5 g/mol
InChI Key: LBMBJNYANOLTNM-WJTDDFOZSA-N
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Description

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid is a complex organic compound that features a cyclohexyl group, an imidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid typically involves multiple steps, including the formation of intermediate compounds The process often begins with the preparation of the cyclohexyl and imidazole derivatives, followed by their coupling with a phenylpropylidene moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-(4-fluorophenyl)propylidene)aminooxypentanoic acid: This compound features a fluorine atom on the phenyl ring, which can alter its chemical properties and biological activity.

    5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-(4-methylphenyl)propylidene)aminooxypentanoic acid: This compound features a methyl group on the phenyl ring, which can also affect its properties.

Uniqueness

The uniqueness of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(E)-(1-cyclohexyl-2-imidazol-1-yl-3-phenylpropylidene)amino]oxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c27-22(28)13-7-8-16-29-25-23(20-11-5-2-6-12-20)21(26-15-14-24-18-26)17-19-9-3-1-4-10-19/h1,3-4,9-10,14-15,18,20-21H,2,5-8,11-13,16-17H2,(H,27,28)/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMBJNYANOLTNM-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C(=N\OCCCCC(=O)O)/C(CC2=CC=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137292-30-9, 142223-40-3
Record name Pentanoic acid, 5-(((1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)amino)oxy)-, (E)-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137292309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fce 27262
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142223403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Reactant of Route 2
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Reactant of Route 3
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Reactant of Route 4
Reactant of Route 4
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Reactant of Route 5
Reactant of Route 5
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Reactant of Route 6
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid

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